N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE
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Overview
Description
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE typically involves multiple steps The synthetic route often starts with the preparation of the tricyclo[331Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE can be compared with other similar compounds, such as:
1-aminoadamantane: Shares a similar tricyclic structure but lacks the benzyl group, resulting in different chemical properties and applications.
Tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanamine: Another tricyclic compound with different functional groups, leading to variations in reactivity and biological activity.
This compound’s unique structure and functional groups make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H27NO2 |
---|---|
Molecular Weight |
301.4g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C19H27NO2/c1-21-17-5-3-4-16(18(17)22-2)12-20-19-9-13-6-14(10-19)8-15(7-13)11-19/h3-5,13-15,20H,6-12H2,1-2H3 |
InChI Key |
FXLDUJNHJLDWOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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